molecular formula C15H14O5 B303271 2-(3,5-Dimethoxyphenoxy)benzoic acid

2-(3,5-Dimethoxyphenoxy)benzoic acid

Cat. No. B303271
M. Wt: 274.27 g/mol
InChI Key: PUOKZODSNTUTQD-UHFFFAOYSA-N
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Description

2-(3,5-Dimethoxyphenoxy)benzoic acid, also known as DPBA, is a chemical compound with a molecular formula of C16H16O5. It is a white crystalline powder that is commonly used in scientific research for its unique properties. DPBA is a versatile compound that has been used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethoxyphenoxy)benzoic acid is not fully understood. However, it is believed that 2-(3,5-Dimethoxyphenoxy)benzoic acid interacts with specific targets in cells, leading to changes in cellular processes. 2-(3,5-Dimethoxyphenoxy)benzoic acid has been shown to bind to DNA, RNA, and proteins, which may contribute to its biological activity. Additionally, 2-(3,5-Dimethoxyphenoxy)benzoic acid has been shown to inhibit the activity of certain enzymes, which may also contribute to its mechanism of action.
Biochemical and Physiological Effects:
2-(3,5-Dimethoxyphenoxy)benzoic acid has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which makes it a potential anticancer agent. Additionally, 2-(3,5-Dimethoxyphenoxy)benzoic acid has been shown to have antimicrobial activity against various bacterial strains, including drug-resistant strains. 2-(3,5-Dimethoxyphenoxy)benzoic acid has also been shown to have anti-inflammatory activity, which makes it a potential therapeutic agent for inflammatory diseases.

Advantages and Limitations for Lab Experiments

2-(3,5-Dimethoxyphenoxy)benzoic acid has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. Additionally, 2-(3,5-Dimethoxyphenoxy)benzoic acid is a versatile compound that can be used in various fields of research. However, 2-(3,5-Dimethoxyphenoxy)benzoic acid also has some limitations. It is a highly hydrophobic compound, which makes it difficult to dissolve in aqueous solutions. Additionally, 2-(3,5-Dimethoxyphenoxy)benzoic acid has limited solubility in organic solvents, which may limit its use in some experiments.

Future Directions

There are several future directions for the study of 2-(3,5-Dimethoxyphenoxy)benzoic acid. One potential direction is the development of 2-(3,5-Dimethoxyphenoxy)benzoic acid-based sensors for the detection of specific biomolecules. Additionally, the synthesis of 2-(3,5-Dimethoxyphenoxy)benzoic acid derivatives with improved solubility and biological activity may lead to the development of new therapeutic agents. Finally, the study of the mechanism of action of 2-(3,5-Dimethoxyphenoxy)benzoic acid may lead to a better understanding of its biological activity and potential therapeutic applications.
Conclusion:
In conclusion, 2-(3,5-Dimethoxyphenoxy)benzoic acid is a versatile compound that has been widely used in scientific research for its unique properties. Its synthesis method is well-established, and it has been shown to have various scientific research applications. The mechanism of action of 2-(3,5-Dimethoxyphenoxy)benzoic acid is not fully understood, but it has been shown to have various biochemical and physiological effects. While 2-(3,5-Dimethoxyphenoxy)benzoic acid has some limitations, it has several advantages for use in lab experiments. Finally, there are several future directions for the study of 2-(3,5-Dimethoxyphenoxy)benzoic acid that may lead to the development of new therapeutic agents and a better understanding of its biological activity.

Synthesis Methods

2-(3,5-Dimethoxyphenoxy)benzoic acid can be synthesized through a multi-step process that involves the reaction of 3,5-dimethoxyphenol with phthalic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then converted to 2-(3,5-Dimethoxyphenoxy)benzoic acid through a series of chemical reactions, including esterification and acid hydrolysis. The synthesis of 2-(3,5-Dimethoxyphenoxy)benzoic acid is well-established and has been reported in several scientific publications.

Scientific Research Applications

2-(3,5-Dimethoxyphenoxy)benzoic acid has been widely used in scientific research for its unique properties. It is commonly used as a fluorescent probe for the detection of proteins and nucleic acids. 2-(3,5-Dimethoxyphenoxy)benzoic acid can also be used as a pH-sensitive fluorescent sensor, which makes it useful in the study of cellular processes. Additionally, 2-(3,5-Dimethoxyphenoxy)benzoic acid has been used as a building block for the synthesis of various bioactive molecules, including anticancer agents and antimicrobial agents.

properties

Product Name

2-(3,5-Dimethoxyphenoxy)benzoic acid

Molecular Formula

C15H14O5

Molecular Weight

274.27 g/mol

IUPAC Name

2-(3,5-dimethoxyphenoxy)benzoic acid

InChI

InChI=1S/C15H14O5/c1-18-10-7-11(19-2)9-12(8-10)20-14-6-4-3-5-13(14)15(16)17/h3-9H,1-2H3,(H,16,17)

InChI Key

PUOKZODSNTUTQD-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)OC2=CC=CC=C2C(=O)O)OC

Canonical SMILES

COC1=CC(=CC(=C1)OC2=CC=CC=C2C(=O)O)OC

Origin of Product

United States

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